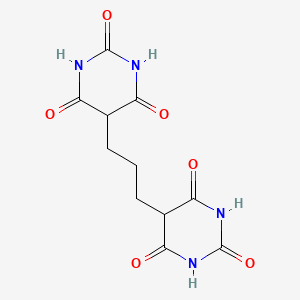
5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione)
Descripción general
Descripción
5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione), also known as PDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has been shown to inhibit the activity of enzymes such as lactate dehydrogenase and carbonic anhydrase, which are involved in energy metabolism and pH regulation, respectively.
Biochemical and Physiological Effects:
5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) can induce apoptosis in cancer cells and inhibit the growth of bacteria. 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has been shown to have an effect on the central nervous system, with studies indicating that it can act as a sedative and anticonvulsant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione). One area of interest is its potential as an anti-cancer agent, with further studies needed to determine its efficacy and safety. Additionally, 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) could be further studied for its potential as a catalyst in organic reactions and as a ligand in coordination chemistry. Further research is also needed to better understand the mechanism of action of 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) and its effects on various biochemical pathways.
Aplicaciones Científicas De Investigación
5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has shown potential in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions. 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) can also be used as a catalyst in organic reactions and as a ligand in coordination chemistry. Furthermore, 5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-[3-(2,4,6-trioxo-1,3-diazinan-5-yl)propyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O6/c16-6-4(7(17)13-10(20)12-6)2-1-3-5-8(18)14-11(21)15-9(5)19/h4-5H,1-3H2,(H2,12,13,16,17,20)(H2,14,15,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLQUGWNLWNYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1C(=O)NC(=O)NC1=O)CC2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(1,3-propanediyl)di(2,4,6(1H,3H,5H)-pyrimidinetrione) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



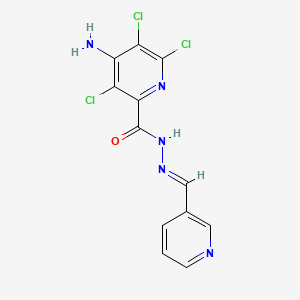

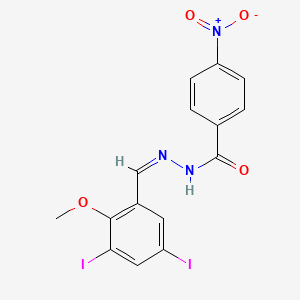
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-4-bromobenzohydrazide](/img/structure/B3855599.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3855604.png)
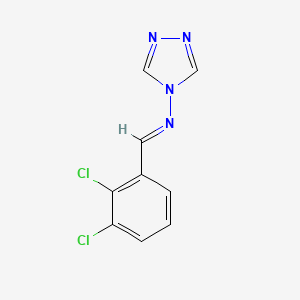
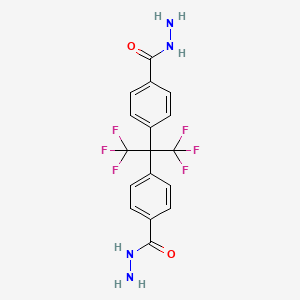
![2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone](/img/structure/B3855621.png)
![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3855627.png)
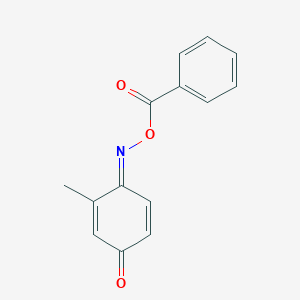
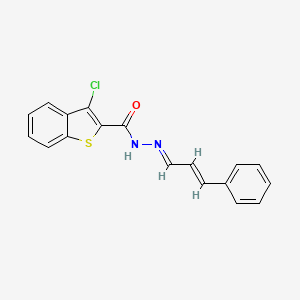

![4-{2-[2-(3-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855672.png)
![4-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B3855684.png)